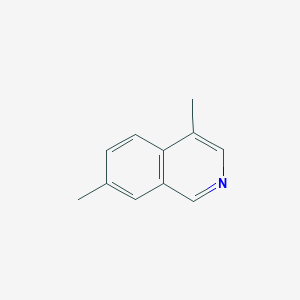
4,7-Dimethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and provides high yields of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert isoquinolines into pyridine-3,4-dicarboxylic acid and its anhydride.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.
Substitution: Isoquinolines can undergo substitution reactions, particularly at positions 1 and 3 of the ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C).
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while bromination produces 4-bromoisoquinoline .
Scientific Research Applications
4,7-Dimethylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dimethylisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: This compound has been studied for its potential as an antiplatelet agent.
4-Bromoisoquinoline: A brominated derivative of isoquinoline used in various chemical reactions.
Uniqueness
4,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its methyl groups at positions 4 and 7 can affect the electronic properties of the isoquinoline ring, making it distinct from other isoquinoline derivatives.
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-7H,1-2H3 |
InChI Key |
ZYYDWVRKCXCJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















